molecular formula C14H17Cl2NO4S B438126 Ethyl 1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinecarboxylate CAS No. 312529-86-5

Ethyl 1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinecarboxylate

Cat. No.: B438126
CAS No.: 312529-86-5
M. Wt: 366.3g/mol
InChI Key: IIRQJCNBRBXAQR-UHFFFAOYSA-N
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Description

Ethyl 1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinecarboxylate is a chemical compound with the molecular formula C14H17Cl2NO4S. This compound is characterized by the presence of a piperidine ring, a sulfonyl group, and a dichlorophenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinecarboxylate typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with ethyl 4-piperidinecarboxylate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of high-purity starting materials and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Ethyl 1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinecarboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinecarboxylate involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The piperidine ring may also play a role in modulating the compound’s biological effects by interacting with receptor sites.

Comparison with Similar Compounds

Ethyl 1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinecarboxylate can be compared with other similar compounds, such as:

    Ethyl 1-[(2,4-dichlorophenyl)sulfonyl]-4-piperidinecarboxylate: Similar structure but with different chlorine substitution pattern.

    Ethyl 1-[(2,5-difluorophenyl)sulfonyl]-4-piperidinecarboxylate: Fluorine atoms instead of chlorine atoms.

    Ethyl 1-[(2,5-dichlorophenyl)sulfonyl]-4-morpholinecarboxylate: Morpholine ring instead of piperidine ring.

These compounds share similar chemical properties but may exhibit different biological activities and applications due to variations in their molecular structures.

Properties

IUPAC Name

ethyl 1-(2,5-dichlorophenyl)sulfonylpiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2NO4S/c1-2-21-14(18)10-5-7-17(8-6-10)22(19,20)13-9-11(15)3-4-12(13)16/h3-4,9-10H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRQJCNBRBXAQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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